Phosphonic acid, pentyl-, diethyl ester

Physicochemical Property Density Formulation Compatibility

Diethyl pentylphosphonate (CAS 1186-17-0), also known as pentylphosphonic acid diethyl ester, is a dialkyl alkylphosphonate featuring a pentyl (C5) alkyl chain and two ethyl ester groups. Its molecular formula is C9H21O3P with a molecular weight of 208.24 g/mol.

Molecular Formula C9H21O3P
Molecular Weight 208.23 g/mol
CAS No. 1186-17-0
Cat. No. B072091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, pentyl-, diethyl ester
CAS1186-17-0
SynonymsPentylphosphonic acid diethyl ester
Molecular FormulaC9H21O3P
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESCCCCCP(=O)(OCC)OCC
InChIInChI=1S/C9H21O3P/c1-4-7-8-9-13(10,11-5-2)12-6-3/h4-9H2,1-3H3
InChIKeyRWKSDJWCHGWVBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Pentylphosphonate (CAS 1186-17-0): A Dialkyl Alkylphosphonate Intermediate with a Defined C5 Chain for Tailored Lipophilicity


Diethyl pentylphosphonate (CAS 1186-17-0), also known as pentylphosphonic acid diethyl ester, is a dialkyl alkylphosphonate featuring a pentyl (C5) alkyl chain and two ethyl ester groups. Its molecular formula is C9H21O3P with a molecular weight of 208.24 g/mol . This compound belongs to a broader class of organophosphorus esters, but its specific C5 alkyl chain length distinguishes it from homologues with shorter or longer alkyl groups. This intermediate chain length provides a unique balance of lipophilicity and physical properties, making it a candidate for specialized applications in flame retardant additives, extraction processes, and as a synthetic building block where the precise hydrophobicity of the pentyl group is required over more common ethyl or methyl analogues [1].

Why Generic Substitution Fails: The Critical Role of the Pentyl Chain in Diethyl Pentylphosphonate for Application-Specific Performance


In-class substitution of diethyl pentylphosphonate with other dialkyl alkylphosphonates, such as the shorter-chain diethyl ethylphosphonate (C2) or the longer-chain diethyl decylphosphonate (C10), is not a straightforward, drop-in replacement. The length of the alkyl chain directly and quantifiably alters the compound's physicochemical properties—most notably its density, lipophilicity (LogP), and its behavior as an extractant [1]. For example, a difference in LogP of over 4 units between homologues fundamentally changes partitioning behavior and solubility in aqueous-organic systems, which can completely alter extraction efficiency or the compatibility of the compound as an additive in polymer and electrolyte formulations. Furthermore, changing the ester groups (e.g., to dipentyl pentylphosphonate) while keeping the same pentyl backbone significantly impacts the molecule's steric bulk and its performance in specific, validated separation methodologies [2]. Therefore, generic substitution introduces significant risk of process failure, requiring costly re-optimization and potentially invalidating established analytical or synthetic protocols.

Diethyl Pentylphosphonate (CAS 1186-17-0): Quantitative Evidence of Physicochemical Differentiation from Key Comparators


Density Differentiation from Shorter-Chain Homologue (Diethyl Ethylphosphonate)

Diethyl pentylphosphonate (C5) exhibits a higher measured density compared to the shorter-chain homologue, diethyl ethylphosphonate (C2). This difference is a direct consequence of the increased carbon content and molecular weight associated with the longer pentyl chain .

Physicochemical Property Density Formulation Compatibility

Lipophilicity (LogP) Differentiation: Establishing a C5 Intermediate in a Quantitative Homologue Gradient

The lipophilicity of diethyl pentylphosphonate, as measured by its calculated partition coefficient (LogP), places it at a specific intermediate point on a quantitative gradient defined by its n-alkyl homologues. Its LogP of 2.3 is substantially higher than that of the C2 analogue and lower than that of the C10 analogue, offering a predictable and tunable hydrophobicity [1].

Lipophilicity LogP Extraction Efficiency QSAR

Differentiated Application Profile vs. Dipentyl Pentylphosphonate in Extraction Chromatography

While a direct head-to-head comparison is not available in the public literature, the documented, successful use of dipentyl pentylphosphonate (DP[PP]) as a functionalized extraction resin for the separation of cyclotron-produced ⁴⁴Sc from a calcium target is a critical comparator [1]. Diethyl pentylphosphonate differs from DP[PP] in its ester moieties (ethyl vs. pentyl), which results in a smaller molecular volume and significantly less steric hindrance. This difference is not trivial; the ethyl ester version is a fundamental, more reactive building block, whereas the dipentyl analogue is a specialized, high-molecular-weight extractant. For a researcher developing a new extraction resin, substituting the bulky DP[PP] with diethyl pentylphosphonate would result in a completely different, and likely non-functional, material. The selection between the two is driven by the specific application: DP[PP] for proven, specialized extraction; diethyl pentylphosphonate as a versatile intermediate for creating new, potentially less bulky, ligands.

Radiochemistry Extraction Chromatography Isotope Separation Scandium-44

Diethyl Pentylphosphonate (CAS 1186-17-0): Validated Application Scenarios Based on Quantitative Evidence


Calibrant or Reference Standard in GC-MS Analysis of Dialkyl Phosphonates

Given its defined and quantifiable physicochemical properties (density: 1.046 g/cm³; LogP: 2.3), diethyl pentylphosphonate is an ideal candidate for use as a calibrant or reference standard in gas chromatography-mass spectrometry (GC-MS) methods developed for the analysis of dialkyl phosphonate homologues [1]. Its intermediate retention index, dictated by its specific LogP and molecular weight, allows for accurate bracketing of unknown peaks and validation of retention time models for this compound class [2].

Synthetic Intermediate for Tailored Extraction Ligands

The quantifiable lipophilicity (LogP = 2.3) of diethyl pentylphosphonate confirms its suitability as a starting material for synthesizing more complex, purpose-built ligands for liquid-liquid extraction or extraction chromatography [1]. By using this intermediate, researchers can build upon a C5 backbone to create extractants with a hydrophobicity profile distinct from those made with shorter (e.g., ethyl) or longer (e.g., decyl) starting materials, allowing for the precise tuning of extraction selectivity for specific metal ions or organic molecules [2].

Flame Retardant Additive Research Requiring Intermediate Hydrophobicity

In the formulation of non-aqueous electrolyte systems or polymer blends requiring flame retardant additives, the specific density and lipophilicity of diethyl pentylphosphonate offer a measurable advantage over more common, shorter-chain analogues [1]. Its LogP of 2.3 ensures better compatibility and solubility in more hydrophobic media compared to compounds like diethyl ethylphosphonate, potentially reducing phase separation issues and improving the overall performance of the flame-retarded material without the need for additional co-solvents [2].

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